Methyl 2-(2-(((benzyloxy)carbonyl)amino)propan-2-yl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate
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Overview
Description
“Methyl 2-(2-(((benzyloxy)carbonyl)amino)propan-2-yl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate” is a pyrimidine derivative . It has a molecular weight of 361.35 . The compound is solid in physical form .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a dihedral angle between the benzene and pyrimidine rings of 52.26° . The carboxylate unit is twisted with respect to the pyrimidine ring, making a dihedral angle of 12.33° .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 361.35 . The compound’s melting point is between 174 - 176°C .Scientific Research Applications
Molecular Structure and Properties
- A study by Shang, Tao, Ha, & Yu (2012) describes the molecular structure of this pyrimidine derivative. They found that the molecule has a V-shaped structure, with a dihedral angle of 43.1° between the phenyl and pyrimidine rings. This structure allows for the formation of an intramolecular O—H⋯O hydrogen bond, which is crucial for its chemical behavior (Shang, Tao, Ha, & Yu, 2012).
Application in Synthesis and Chemical Reactions
- In another context, the compound is used in the synthesis of complex molecules. For example, Sachdeva, Dolzhenko, & Chui (2008) explored its reaction with benzaldehyde, resulting in the formation of a triazine derivative. This study highlights the compound's role in facilitating selective chemical reactions (Sachdeva, Dolzhenko, & Chui, 2008).
Biological Activity
- Holam, Santhoshkumar, & Killedar (2022) investigated the biological activity of derivatives of this compound. Through molecular docking studies, they identified its affinity with certain proteins, indicating potential pharmaceutical applications (Holam, Santhoshkumar, & Killedar, 2022).
- George, Sabitha, Kumar, & Ravi (2010) synthesized derivatives of this compound and evaluated their antioxidant activity. This research demonstrates its potential in developing new antioxidants (George, Sabitha, Kumar, & Ravi, 2010).
Advanced Chemical Synthesis Techniques
- Goss, Dai, Lou, & Schaus (2009) focused on the enantioselective preparation of dihydropyrimidones, showcasing advanced techniques in chemical synthesis and the versatility of this compound (Goss, Dai, Lou, & Schaus, 2009).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
properties
IUPAC Name |
methyl 5-hydroxy-1-methyl-6-oxo-2-[2-(phenylmethoxycarbonylamino)propan-2-yl]pyrimidine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O6/c1-18(2,20-17(25)27-10-11-8-6-5-7-9-11)16-19-12(15(24)26-4)13(22)14(23)21(16)3/h5-9,22H,10H2,1-4H3,(H,20,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDXNBICJATRDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=C(C(=O)N1C)O)C(=O)OC)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40715848 |
Source
|
Record name | Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40715848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
888504-27-6 |
Source
|
Record name | Methyl 1,6-dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[(phenylmethoxy)carbonyl]amino]ethyl]-6-oxo-4-pyrimidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=888504-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40715848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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